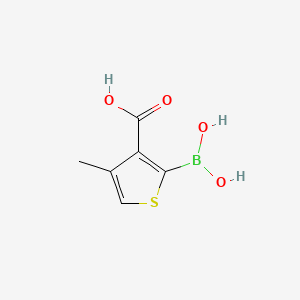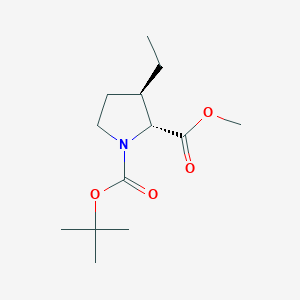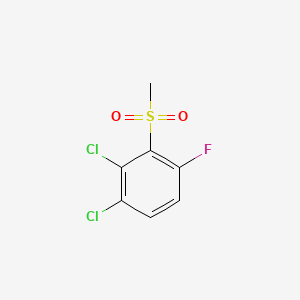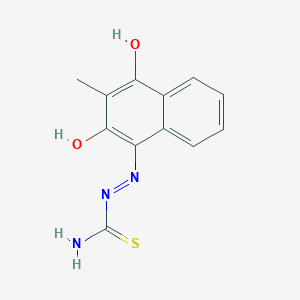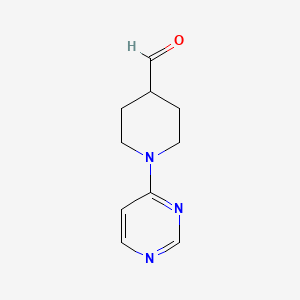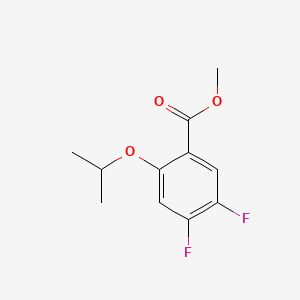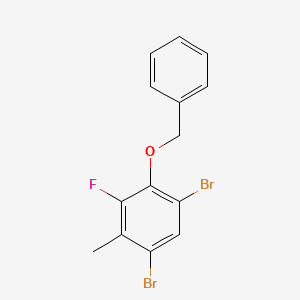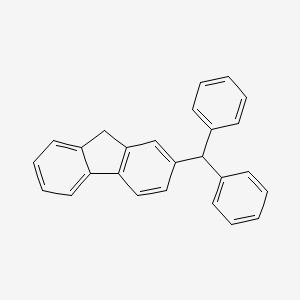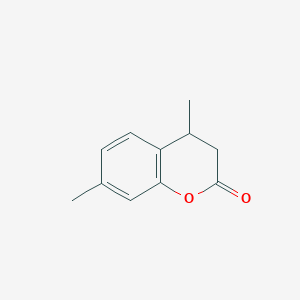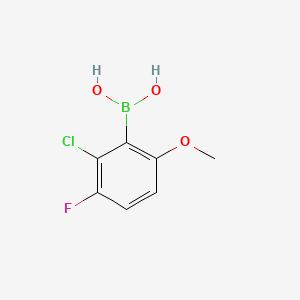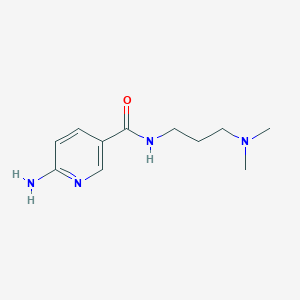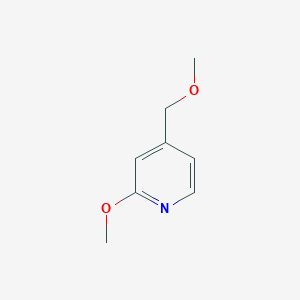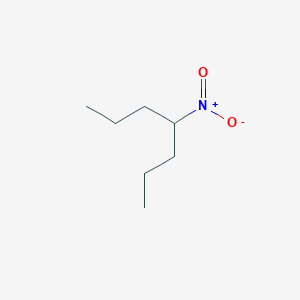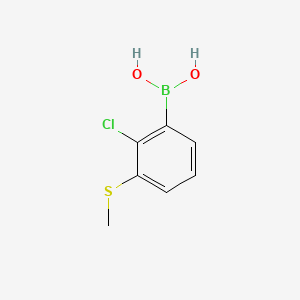
2-Chloro-3-(methylsulfanyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(methylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-(methylsulfanyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(methylsulfanyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-(methylsulfanyl)phenylboronic acid has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 2-Chloro-3-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product . The methylsulfanyl group can also participate in various oxidation reactions, forming sulfoxides or sulfones .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester: A pinacol ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination allows for diverse reactivity, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H8BClO2S |
|---|---|
Poids moléculaire |
202.47 g/mol |
Nom IUPAC |
(2-chloro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 |
Clé InChI |
RILQTOBJNLYDJK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)SC)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


